LTB3 Matches LTB4 Potency in Pro-Inflammatory Human Neutrophil Activation
In a direct comparative study on human neutrophils, LTB3 and LTB4 elicited a virtually identical dose- and time-dependent enhancement in complement receptors type 1 (CR1) and type 3 (CR3) and release of lysozyme. This finding establishes that the pro-inflammatory potential of LTB3 is similar to that of LTB4, contrasting sharply with LTB5, which was 100-fold less potent at enhancing CR1/CR3 and 10,000-fold less potent at inducing lysozyme release [1].
| Evidence Dimension | Pro-inflammatory activity (CR1/CR3 enhancement and lysozyme release) |
|---|---|
| Target Compound Data | Equipotent to LTB4 |
| Comparator Or Baseline | LTB4 (equipotent); LTB5 (100-fold less potent at CR1/CR3 enhancement; 10,000-fold less potent at lysozyme release) |
| Quantified Difference | LTB3 = LTB4; LTB3 >> LTB5 |
| Conditions | Human neutrophils (PMN); dose- and time-dependent assay |
Why This Matters
For researchers investigating the omega-3 lipid mediator axis, LTB3 serves as a full agonist comparable to LTB4 in these pro-inflammatory pathways, making it an essential positive control that cannot be replaced by the weaker LTB5.
- [1] Lee, T. H., Sethi, T., Crea, A. E., Peters, W., Arm, J. P., Horton, C. E., ... & Austen, K. F. (1988). Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and leukotriene B5 in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils. Clinical Science (Lond.), 74(5), 467-475. View Source
